碳酸钾-13C

描述

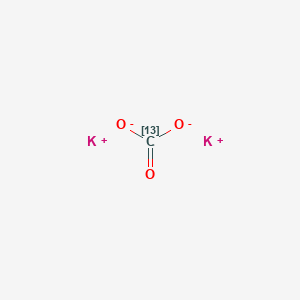

Potassium carbonate-13C is a stable isotopic variant of potassium carbonate, where the carbon atom is replaced by its isotope, carbon-13. This compound is represented by the chemical formula K2^13CO3. It is a white, hygroscopic solid that is highly soluble in water and forms a strongly alkaline solution. Potassium carbonate-13C is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

科学研究应用

Potassium carbonate-13C is extensively used in scientific research due to its isotopic labeling. Some of its applications include:

Chemistry: It is used in the synthesis of various compounds, allowing researchers to trace the incorporation of carbon-13 into different chemical structures.

Biology: It aids in the study of metabolic pathways by tracking the movement and transformation of carbon-13 within biological systems.

Medicine: It is employed in the examination of biochemical effects and enzyme kinetics, providing insights into the molecular mechanisms of various biological processes.

Industry: It is used in the analysis of trace elements in biological samples and in the study of enzyme kinetics

作用机制

Target of Action

Potassium carbonate-13C, also known as Carbonic-13C acid, dipotassium salt , is a stable isotope of potassium carbonate. It doesn’t have a specific biological target. Instead, it is used as a tracer in scientific research, particularly in the field of biochemistry and drug development .

Mode of Action

Potassium carbonate-13C interacts with its environment by being incorporated into various biochemical processes. As a stable isotope, it doesn’t alter the chemical properties of the original compound but provides a distinctive marker that can be detected and quantified . This allows researchers to track the compound’s movement and interaction within biological systems .

Biochemical Pathways

Potassium carbonate-13C can be incorporated into a wide range of biochemical pathways. For instance, it can be used in stable isotope resolved metabolomics (SIRM) studies to uncover dynamic biochemical landscapes . In such studies, 13C-labeled metabolites are profiled in various biological samples, revealing the enrichment of 13C-metabolites in amino acids and short-chain fatty acid metabolism pathways .

Pharmacokinetics

The pharmacokinetics of Potassium carbonate-13C, like other isotopes, is primarily determined by the compound into which it is incorporated. It has been noted that the incorporation of heavy isotopes like 13C into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . .

Result of Action

The primary result of Potassium carbonate-13C’s action is the generation of detectable 13C signals in biochemical pathways. These signals can be used to quantify metabolic fluxes, providing insights into the functional state of cellular metabolism . This can be particularly useful in the field of metabolic engineering, biotechnology, microbiology, human health, and cell culture .

Action Environment

The action, efficacy, and stability of Potassium carbonate-13C can be influenced by various environmental factors. These may include the specific biological system in which it is used, the presence of other compounds, and the physical conditions such as temperature and pH. As a stable isotope, potassium carbonate-13c is generally resistant to environmental changes, making it a reliable tracer in a wide range of conditions .

准备方法

Potassium carbonate-13C can be synthesized by reacting natural abundance potassium carbonate with carbon-13 labeled carbon dioxide. The reaction involves passing carbon-13 labeled carbon dioxide gas through a solution of potassium carbonate, resulting in the formation of potassium carbonate-13C. The product is then purified by crystallization to obtain high purity potassium carbonate-13C . Industrial production methods typically involve similar processes but on a larger scale, ensuring the isotopic purity and consistency required for research applications .

化学反应分析

Potassium carbonate-13C undergoes various chemical reactions, including:

Oxidation and Reduction: Potassium carbonate-13C can participate in redox reactions, although it is more commonly involved in reactions as a base rather than an oxidizing or reducing agent.

Substitution Reactions: It can react with acids to form corresponding potassium salts and carbon dioxide. For example, reacting with hydrochloric acid produces potassium chloride and carbon dioxide.

Common Reagents and Conditions: Common reagents include acids like hydrochloric acid and sulfuric acid. The reactions typically occur under standard laboratory conditions.

Major Products: The major products formed from these reactions include potassium salts and carbon dioxide

相似化合物的比较

Potassium carbonate-13C can be compared with other isotopically labeled carbonates, such as:

Sodium carbonate-13C: Similar in function but with sodium instead of potassium.

Calcium carbonate-13C: Used in similar applications but with calcium as the cation.

Barium carbonate-13C: Another isotopically labeled carbonate with barium as the cation.

The uniqueness of potassium carbonate-13C lies in its specific use in studies requiring potassium as the cation, providing distinct advantages in certain biochemical and industrial applications .

生物活性

Potassium carbonate-13C (K2CO3-13C) is a stable isotope-labeled compound of potassium carbonate, where the carbon atom in the carbonate ion is replaced with the carbon-13 isotope. This modification allows for unique applications in biological and chemical research, particularly in tracing metabolic pathways and studying pharmacokinetics. This article explores the biological activity of potassium carbonate-13C, its applications, and relevant research findings.

Basic Information:

- CAS Number: 122570-45-0

- Molecular Formula: K2CO3

- Molecular Weight: 139.20 g/mol

- Purity: Typically 98% for research applications

Physical Properties:

- Melting Point: 891ºC

- Density: Not specified

- Hazard Classification: Harmful if swallowed; causes skin and serious eye irritation.

Biological Applications

Potassium carbonate-13C is primarily utilized in metabolic studies and pharmaceutical research. Its isotopic labeling allows researchers to track the compound's behavior in biological systems, enhancing our understanding of various biochemical processes.

Metabolic Tracing

One significant application of potassium carbonate-13C is in metabolic tracing studies. The incorporation of stable isotopes like carbon-13 into biological molecules enables scientists to trace the pathways of these molecules through metabolic processes. This is particularly useful in pharmacokinetics, where understanding how drugs are metabolized in the body is crucial.

Case Studies and Research Findings

-

Pharmacokinetic Studies:

- A study by Russak et al. (2019) highlighted the impact of deuterium and stable isotopes on drug metabolism. While not directly focused on potassium carbonate-13C, it illustrates how isotopic labeling can affect pharmacokinetic profiles, potentially leading to altered efficacy and safety profiles of pharmaceuticals .

- Bioremediation Research:

-

Nutritional Studies:

- In agricultural sciences, potassium carbonate (including its isotopically labeled forms) has been studied for its role as a nutrient source for plants. The use of potassium carbonate-13C can help trace nutrient uptake and assimilation in plant tissues, providing insights into plant metabolism and growth conditions .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

dipotassium;oxo(113C)methanediolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2K/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHMMNNQKKPAPP-GOCMCNPZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CK2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503902 | |

| Record name | Dipotassium (~13~C)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.198 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122570-45-0 | |

| Record name | Dipotassium (~13~C)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122570-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。